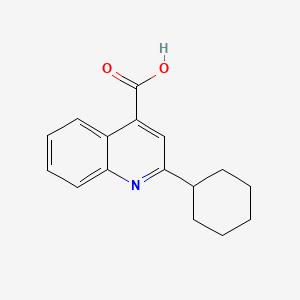

2-Cyclohexylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,1-3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMLFRMFHRJNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexylquinoline 4 Carboxylic Acid

Pioneering Synthetic Routes

The construction of the 2-cyclohexylquinoline-4-carboxylic acid framework is achieved through modern synthetic protocols that allow for direct C-H functionalization, providing an efficient route to this class of compounds.

A state-of-the-art, environmentally friendly approach for the synthesis of this compound involves an electrochemical Minisci-type alkylation. researchgate.netrsc.org This method utilizes widely available alkyl halides as radical precursors under simple electrochemical conditions. researchgate.net The Minisci reaction is a type of substitution that introduces an alkyl group to an electron-deficient aromatic compound, such as a nitrogen-containing heterocycle. chemistryviews.org

The reaction proceeds by generating a cyclohexyl radical from a suitable precursor, which then attacks the protonated quinoline (B57606) ring. The electrochemical system demonstrates high functional group tolerance, allowing the reaction to proceed efficiently even in the presence of a free carboxylic acid on the quinoline core. rsc.org This process is advantageous as it often does not require the meticulous exclusion of oxygen or water, which is a common requirement in radical chemistry. researchgate.net The proposed mechanism suggests that oxygen may initiate the process, leading to the formation of a superoxide (B77818) anion that, after protonation, generates peroxy radical species capable of abstracting a halogen from the alkyl halide to produce the necessary alkyl radical. chemistryviews.org

The primary precursors for this synthesis are quinoline-4-carboxylic acid and a cyclohexyl radical source, such as cyclohexyl iodide. The optimization of the electrochemical Minisci reaction is critical for achieving high yields and selectivity. Key parameters that have been studied include the choice of acid promoter, solvent system, electrolyte, and electrode materials. researchgate.netrsc.org

Investigations have shown that diphenyl phosphate (B84403) is a particularly effective acid for the activation of quinoline derivatives. rsc.org A mixed solvent system, typically containing water as a co-solvent, has been found to be essential for efficient alkylation. rsc.org The selection of electrode materials also significantly impacts the reaction's success. researchgate.net A typical setup might involve a reticulated vitreous carbon (RVC) anode and a nickel foam cathode in an undivided cell. chemistryviews.org

Below is a table summarizing optimized conditions based on model reactions for this electrochemical alkylation.

| Parameter | Optimized Condition | Role in Reaction |

| Heteroarene Precursor | Quinoline-4-carboxylic acid | The substrate to be alkylated. |

| Alkyl Precursor | Cyclohexyl iodide | Source of the cyclohexyl radical. |

| Promoter/Additive | Diphenyl Phosphate (PA) | Activates the quinoline ring for radical attack. |

| Electrolyte | Ammonium hexafluorophosphate (B91526) (NH₄PF₆) | Ensures conductivity of the solution. |

| Solvent System | Tetrahydrofuran : Water (THF:H₂O) | The medium in which the reaction occurs; water is a crucial co-solvent. |

| Anode Material | Reticulated Vitreous Carbon (RVC) | The positive electrode where oxidation occurs. |

| Cathode Material | Nickel (Ni) foam | The negative electrode where reduction occurs. |

| Cell Type | Undivided Cell | Simplifies the experimental setup. |

This data is compiled from optimized model reactions for electrochemical Minisci alkylations. researchgate.netchemistryviews.org

Derivatization Strategies for this compound

Once synthesized, the this compound molecule offers multiple sites for further chemical modification, primarily at the carboxylic acid group.

The carboxylic acid group of this compound can be readily converted to a variety of esters, which can alter the compound's physical properties and provide a handle for further reactions.

One common method is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the reaction is typically pushed toward the ester product by using a large excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder, neutral conditions using coupling agents. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) . orgsyn.org This approach is highly efficient for a wide range of alcohols and avoids the harsh acidic conditions of the Fischer esterification. orgsyn.org

| Method | Reagents | Conditions | Byproduct |

| Fischer Esterification | Alcohol (R-OH), Catalytic Acid (e.g., H₂SO₄) | Heat, often with excess alcohol | Water (H₂O) |

| DCC/DMAP Coupling | Alcohol (R-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, anhydrous solvent (e.g., Dichloromethane) | Dicyclohexylurea (DCU) |

The synthesis of amides from the carboxylic acid is a fundamental transformation that introduces a nitrogen-containing functional group. The amide bond is a key feature in many biologically active molecules. researchgate.net The most common strategy for amide bond formation involves the activation of the carboxylic acid, followed by coupling with a primary or secondary amine. researchgate.net

Similar to esterification, coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine. youtube.com This process forms the amide bond directly under relatively mild conditions. Another standard procedure involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride is then treated with the desired amine to form the corresponding quinoline-4-carboxamide analogue. researchgate.netkhanacademy.org

| Method | Reagents | Key Intermediate |

| Direct Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | Activated ester/acid anhydride |

| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Acyl Chloride |

The scientific literature does not extensively detail specific, routine modifications to the cyclohexyl moiety of this compound after its incorporation onto the quinoline scaffold. Functionalization of a saturated carbocyclic ring like cyclohexane (B81311) typically requires advanced synthetic strategies, such as radical-mediated C-H activation, which are not yet established as standard derivatization techniques for this particular compound. Therefore, transformations targeting this part of the molecule remain an area for future research.

Elucidating the Structure Activity Relationships Sar of 2 Cyclohexylquinoline 4 Carboxylic Acid Analogues

for Sirtuin 6 (SIRT6) Agonistic Activity

While direct SAR studies on 2-Cyclohexylquinoline-4-carboxylic acid as a SIRT6 agonist are limited, research on analogous quinoline-4-carboxamides has shed light on the structural requirements for SIRT6 activation. These studies have systematically explored the influence of various substituents on the quinoline (B57606) ring, the role of different moieties at the 2-position, and the impact of modifying the carboxylic acid group.

Influence of Quinoline Ring Substituents on SIRT6 Modulation

For the broader class of quinoline-based SIRT6 activators, substitutions on the quinoline ring have been shown to significantly impact potency and selectivity. While specific data on the 2-cyclohexyl variant is scarce, general principles derived from related series can be informative. For instance, in other quinoline scaffolds, the introduction of specific substituents can modulate electronic properties and steric interactions within the SIRT6 binding pocket, thereby influencing agonistic activity. Future studies would be necessary to delineate how substituents on the quinoline core of a 2-cyclohexyl-containing molecule would specifically fine-tune SIRT6 activation.

Role of the Cyclohexyl Moiety in SIRT6 Agonism

The nature of the substituent at the 2-position of the quinoline ring is a critical determinant of SIRT6 agonistic activity in related series. Structure-activity relationship analyses of various quinoline-4-carboxamides have demonstrated that bulky, hydrophobic groups at this position can be favorable for potent activation. For example, compounds featuring a 2-(1-benzofuran-2-yl) group have been identified as potent SIRT6 activators. researchgate.netnih.gov The cyclohexyl group, being a non-planar, bulky, and hydrophobic moiety, could potentially occupy a hydrophobic pocket within the SIRT6 enzyme, contributing to binding affinity and agonistic activity. However, without direct experimental evidence for the 2-cyclohexyl analogue, this remains a hypothesis based on the SAR of related compounds.

Impact of Carboxylic Acid/Ester/Amide Functionalization on Activity

The functional group at the 4-position of the quinoline ring is another crucial element for SIRT6 modulation. In extensive studies of related compounds, this position has been widely derivatized to explore its impact on activity. The conversion of the carboxylic acid to various amides has been a particularly fruitful strategy in the development of potent SIRT6 activators. researchgate.netnih.gov For instance, the N-(diphenylmethyl) carboxamide derivative of a 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid was identified as a highly potent and selective SIRT6 activator. nih.gov This suggests that the carboxylic acid moiety of this compound is a prime candidate for modification to enhance SIRT6 agonistic activity. The size and nature of the amide substituent would likely play a significant role in optimizing interactions with the target enzyme.

SAR Profiling for Anti-Cancer Efficacy

Structural Determinants for Anti-Pancreatic Ductal Adenocarcinoma Activity

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive malignancy with limited therapeutic options. nih.gov Research into novel treatments has included the exploration of quinoline derivatives. Notably, potent small-molecule activators of SIRT6, based on a quinoline-4-carboxamide scaffold, have demonstrated significant anti-proliferative and anti-migratory effects in PDAC cells. researchgate.netnih.gov The lead compound from these studies, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, markedly suppressed tumor growth in a PDAC xenograft model. nih.gov This highlights the potential of targeting SIRT6 with quinoline-based compounds for the treatment of pancreatic cancer. The structural features identified for potent SIRT6 activation, such as the bulky hydrophobic group at the 2-position and the N-substituted carboxamide at the 4-position, are therefore also key determinants for anti-PDAC activity. While the efficacy of the specific 2-cyclohexyl analogue remains to be determined, its structural similarity to active compounds suggests it could be a promising area for investigation.

Structure-Activity Relationships in Other Cancer Models

The anti-cancer activity of quinoline derivatives extends beyond pancreatic cancer, with various analogues showing efficacy in a range of other cancer models. nih.govnih.govresearchgate.net SAR studies on these compounds have revealed that the nature of the substituent at the 2-position of the quinoline ring is critical for activity and selectivity against different cancer cell lines. nih.gov For example, 2-aryl substituted quinolines have been extensively studied and have shown a broad spectrum of anti-cancer activities. nih.gov The cyclohexyl group in this compound represents a non-aromatic, yet bulky and lipophilic, substituent at this key position. Its unique conformational flexibility compared to rigid aromatic systems could lead to a distinct pharmacological profile. Further investigation is required to establish the SAR of this compound and its derivatives across a panel of cancer cell lines to understand its full potential and spectrum of activity as an anti-cancer agent.

SAR Exploration for Antimycobacterial Properties of Related Quinoline Carboxylic Acids

The quinoline scaffold is a significant pharmacophore in the development of antimycobacterial agents. nih.govdp.tech The exploration of structure-activity relationships (SAR) among quinoline carboxylic acid analogues provides crucial insights into the structural features necessary for potent activity against Mycobacterium tuberculosis.

Structural Insights for Mycobacterial Inhibition

Systematic modifications of the quinoline core have revealed several key determinants for antimycobacterial efficacy. The substitution pattern on the quinoline ring plays a pivotal role in modulating the biological activity. For instance, in a series of 2-arylquinoline-4-carboxylic acids, the nature and position of substituents on the aryl group, as well as on the quinoline nucleus itself, have been shown to significantly influence their inhibitory potential against M. tuberculosis.

Research on various quinoline derivatives has highlighted the importance of specific substitutions that enhance antimycobacterial effects. For example, the introduction of bulky and lipophilic groups at the C-2 position of the quinoline ring can be advantageous for activity. In one study, 2-arylquinoline-4-carboxylic acid derivatives featuring a C-2 naphthalen-2-yl or phenanthren-3-yl group, combined with a C-6 alkyl substituent, were identified as potent inhibitors of M. tuberculosis. nih.gov This suggests that a large, hydrophobic moiety at the C-2 position, such as a cyclohexyl group, could be a favorable structural feature for mycobacterial inhibition.

Furthermore, modifications at other positions of the quinoline ring, such as the C-6 and C-7 positions, have been shown to impact activity. The presence of a chloro group at either C-6 or C-7 in certain quinoline-based hybrids has been demonstrated to influence their anti-tubercular actions. nih.gov The electronic properties of substituents also appear to be a critical factor. The presence of electron-withdrawing groups has been noted to be beneficial for the antitubercular activity of quinoline derivatives. nih.gov

The carboxylic acid group at the C-4 position is another crucial element for the antimycobacterial activity of this class of compounds. This functional group can participate in essential interactions with the target enzyme within the mycobacterium, such as DNA gyrase. nih.govnih.gov

The following table summarizes the antimycobacterial activity of selected 2,6-disubstituted quinoline-4-carboxylic acid analogues against M. tuberculosis H37Rv, illustrating the impact of substitutions on the minimum inhibitory concentration (MIC).

| Compound | R1 (C-2 Position) | R2 (C-6 Position) | MIC (μg/mL) |

|---|---|---|---|

| 7i | 2-(naphthalen-2-yl) | 1-butyl | - |

| 7m | 2-(phenanthren-3-yl) | isopropyl | - |

Data on specific MIC values for compounds 7i and 7m were not explicitly provided in the search results, but they were identified as the most potent inhibitors in their series. nih.gov

Analogous Quinoline Scaffolds with Anti-Tuberculosis Activity

The broader family of quinoline-containing compounds has yielded numerous scaffolds with promising anti-tuberculosis activity. tandfonline.comresearchgate.net These analogues, through their diverse structural modifications, further inform the SAR of quinoline-based antimycobacterials.

One notable class of analogues includes quinoline-hydrazone hybrids. These compounds have demonstrated a range of anti-tubercular activities, with some exhibiting potent inhibition of M. tuberculosis. nih.gov For example, isatin-tethered quinolines have been synthesized and evaluated, with certain derivatives showing significantly enhanced activity compared to their parent compounds. nih.gov The most potent of these, compound Q8b, which features a 7-chloroquinoline (B30040) moiety linked to an N-benzyl isatin, exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against drug-susceptible M. tuberculosis. nih.gov This highlights the potential for hybrid molecules that incorporate the quinoline core.

Another area of exploration involves the development of quinolone derivatives. While structurally distinct from quinoline carboxylic acids, quinolones represent a clinically important class of antibiotics with some members possessing anti-tuberculosis activity. Structure optimization of quinolone scaffolds has led to the identification of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. rsc.org For instance, compounds 6b6, 6b12, and 6b21 from a series of quinolone derivatives displayed MIC values in the range of 1.2–3 µg/mL against M. tuberculosis H37Rv. rsc.org

Furthermore, bisquinoline derivatives have also been investigated. A study comparing phenoxy-linked quinoline and bisquinoline derivatives found that the bisquinoline series generally possessed better antimycobacterial activity. tandfonline.com This suggests that dimeric structures might offer advantages in terms of target binding or other pharmacokinetic properties.

The table below presents the antimycobacterial activity of representative analogous quinoline scaffolds, demonstrating the diversity of structures with anti-tuberculosis potential.

| Compound Series | Representative Compound | Key Structural Features | MIC Range (μg/mL) | Reference |

|---|---|---|---|---|

| Isatin-tethered quinolines | Q8b | 7-chloroquinoline, N-benzyl isatin | 0.06 | nih.gov |

| Isatin-tethered quinolines | Q8h | 6-chloroquinoline, N-benzyl-5-bromo isatin | 0.12 | nih.gov |

| Quinolone derivatives | 6b6 | - | 1.2-3 | rsc.org |

| Quinolone derivatives | 6b12 | - | 1.2-3 | rsc.org |

| Quinolone derivatives | 6b21 | - | 1.2-3 | rsc.org |

These examples underscore the versatility of the quinoline scaffold in the design of novel anti-tuberculosis agents and provide a broader context for understanding the SAR of this compound and its potential as an antimycobacterial compound.

Investigation of Molecular and Cellular Mechanisms of Action

Detailed Mechanistic Studies of SIRT6 Agonism by 2-Cyclohexylquinoline-4-carboxylic Acid

Recent research has elucidated the precise manner in which this compound and its analogs, such as MDL-801, activate SIRT6. These studies have revealed a sophisticated mechanism of allosteric modulation that enhances the enzyme's deacetylation activity.

Structural and computational analyses have identified a distinct allosteric binding site for activators like MDL-801 on the surface of the SIRT6 enzyme. bohrium.comresearchgate.net This site is separate from the catalytic core and the binding pockets for the NAD+ cofactor and the acetylated substrate. researchgate.net The binding of the activator to this pocket is stabilized by a network of specific molecular interactions.

Key residues within this allosteric pocket form hydrophobic and polar interactions with the activator molecule. For instance, in the case of the closely related activator MDL-801, the middle phenyl ring of the molecule engages in a T-shaped π-stacking interaction with the side chain of Phe86. researchgate.net Additional hydrophobic interactions and hydrogen bonds with other residues in the binding site, such as Val153, further secure the activator in place. researchgate.netmdpi.com Molecular dynamics simulations have shown that conformational rotation of certain parts of the activator molecule, like the R-ring in MDL-801, can lead to additional hydrophobic interactions, for example with Met136, which contributes to the activation mechanism. nih.govnih.govresearchgate.net

The binding of this compound or similar activators induces subtle conformational changes in the SIRT6 enzyme that are transmitted from the allosteric site to the catalytic core. researchgate.net These changes optimize the positioning of the substrate and the NAD+ cofactor, thereby enhancing the efficiency of the deacetylation reaction. nih.gov

| Interacting SIRT6 Residue | Type of Interaction with Activator (e.g., MDL-801) | Reference |

| Phe86 | T-shaped π-stacking, Hydrophobic | researchgate.netmdpi.com |

| Val153 | Hydrophobic | researchgate.netmdpi.com |

| Met136 | Hydrophobic | nih.govnih.gov |

This table illustrates key amino acid residues in SIRT6 that interact with quinoline-based allosteric activators.

The binding of this compound to the allosteric site enhances the catalytic efficiency of SIRT6's deacetylation activity without directly participating in the chemical reaction. This allosteric mechanism is highly specific to deacetylation, as compounds like MDL-800 and MDL-801 have been shown to not affect the enzyme's demyristoylation or ADP-ribosyltransferase activities. researchgate.net

Upon binding, the activator stabilizes a more active conformation of the enzyme. researchgate.net This stabilization is thought to facilitate the binding of both the acetylated substrate and the NAD+ cofactor. researchgate.net For example, the activator MDL-800 was found to increase the binding affinities of SIRT6 for its cofactor and substrates. researchgate.net This leads to a significant increase in the rate of acetyl group removal from histone and non-histone protein substrates. Studies with MDL-801 have demonstrated a more than 22-fold enhancement of SIRT6 deacetylation activity at a concentration of 100 μM. researchgate.netresearchgate.net The half-maximal effective concentration (EC50) for this activation is in the low micromolar range, indicating a potent effect. nih.govresearchgate.net This allosteric activation is distinct from the mechanism of other known SIRT6 activators, such as UBCS039, which are believed to bind in the acyl-binding pocket. researchgate.netresearchgate.net

| Activator (Analog) | EC50 for SIRT6 Deacetylation | Fold Activation (at 100 µM) | Reference |

| MDL-801 | 5.7 ± 0.3 µM | >22-fold | researchgate.netresearchgate.net |

| MDL-800 | 10.3 ± 0.3 µM | >22-fold | researchgate.netresearchgate.net |

| MDL-801 (vs M136A variant) | 28.07 ± 0.96 µM | ~7-fold decrease vs wild-type | nih.gov |

This table summarizes the potency of quinoline-based activators on SIRT6 deacetylation activity.

Cellular Pathways Modulated by this compound

By activating SIRT6, this compound influences a multitude of cellular processes, primarily through the deacetylation of key protein substrates. These effects have significant implications for cancer biology and other SIRT6-related pathologies.

SIRT6 is a known tumor suppressor that plays a crucial role in regulating cancer cell metabolism, often by suppressing glycolysis. mdpi.com Activation of SIRT6 by compounds such as MDL-800 has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). mdpi.comnih.gov This anti-proliferative effect is directly linked to SIRT6 activation, as the effect is diminished in cells where SIRT6 has been knocked out. nih.gov

The mechanism of proliferation inhibition often involves cell cycle arrest, typically at the G0/G1 phase. nih.gov By enhancing the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac), SIRT6 activators can repress the expression of genes involved in cell cycle progression and proliferation. mdpi.comresearchgate.net Furthermore, SIRT6 activation can impact metabolic pathways that are critical for cancer cell growth. For instance, SIRT6 can deacetylate and suppress the oncogenic functions of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis. mdpi.comnih.gov In some contexts, SIRT6 activation has been shown to inhibit fatty acid oxidation-related genes. biomolther.org

SIRT6 is a key chromatin-modifying enzyme, and its activation by this compound directly impacts the epigenetic landscape of the cell. The primary role of SIRT6 in this context is the deacetylation of histone H3 at specific lysine residues, including H3K9, H3K18, H3K27, and H3K56. nih.gov Deacetylation of these residues is generally associated with transcriptional repression.

By increasing the enzymatic activity of SIRT6, these activators lead to a global decrease in the acetylation of these histone marks. mdpi.com This altered histone code can lead to the silencing of specific genes, including those involved in oncogenesis and inflammation. For example, SIRT6-mediated deacetylation of H3K9 at telomeric chromatin is important for maintaining telomere integrity. nih.gov The activation of SIRT6 can therefore influence the accessibility of DNA to transcription factors and other regulatory proteins, thereby modulating gene expression programs that are relevant to disease states. The interaction of SIRT6 with other chromatin remodeling complexes and proteins further extends its influence on chromatin structure and function. nih.gov

The therapeutic potential of activating SIRT6 with compounds like this compound extends beyond oncology. SIRT6 is implicated in a wide range of age-related diseases, including metabolic disorders and neurodegeneration. acs.org Its role in regulating glucose homeostasis, lipid metabolism, and DNA repair makes it an attractive target for these conditions.

For instance, activation of SIRT6 has shown promise in models of liver fibrosis and osteoarthritis. mdpi.comresearchgate.net In the context of metabolic diseases, SIRT6 activation can improve glucose tolerance and reduce fat accumulation. biomolther.org The anti-inflammatory properties of SIRT6, mediated through the repression of NF-κB signaling, are also a key aspect of its therapeutic potential. nih.gov Furthermore, activators like MDL-811, a related compound, have been shown to ameliorate brain ischemic injury and neuroinflammation in preclinical models, highlighting the potential for this class of compounds in treating neurological disorders. mdpi.com

Mechanistic Insights into Antimycobacterial Activity

Research into quinoline-based compounds has illuminated several potential pathways through which they exert their antimycobacterial effects. These insights provide a framework for understanding how this compound might function.

The chemical architecture of quinoline (B57606) derivatives allows them to interact with various essential mycobacterial enzymes and proteins. Key potential targets that have been identified for this class of compounds include:

DNA Gyrase: An essential enzyme for bacterial DNA replication and transcription, DNA gyrase is a well-established target for quinolone compounds, which are oxidized derivatives of quinolines. Inhibition of this enzyme leads to breaks in the DNA strand, culminating in oxidative stress and cell lysis.

FtsZ: This protein is a homolog of eukaryotic tubulin and is crucial for cell division in mycobacteria. Some quinoline derivatives have been proposed to target FtsZ, thereby disrupting the process of cell division and inhibiting bacterial replication.

Glutamate (B1630785) Kinase: Certain quinoline compounds have been found to act as activators of glutamate kinase, an enzyme involved in the initial step of proline biosynthesis. This activation can lead to a redox imbalance and the production of harmful reactive oxygen species, ultimately resulting in mycobacterial cell death.

Cell Wall Components: The integrity of the mycobacterial cell wall is a common target for antimycobacterial agents. Studies on some quinoline derivatives suggest that they may disrupt cell wall synthesis, leading to cellular damage.

Efflux Pumps: These membrane proteins contribute to drug resistance by actively transporting antimicrobial agents out of the bacterial cell. Some polycyclic amine derivatives, which share structural similarities with quinolines, have shown potential for inhibiting efflux pumps, which could enhance the efficacy of other drugs.

Table 1: Potential Mycobacterial Targets of Quinoline Derivatives

| Target | Function | Consequence of Interaction |

| DNA Gyrase | DNA replication and transcription | DNA strand breaks, oxidative stress, cell lysis |

| FtsZ | Cell division | Inhibition of bacterial replication |

| Glutamate Kinase | Proline biosynthesis | Redox imbalance, production of reactive oxygen species |

| Cell Wall Synthesis | Maintains cell integrity | Cell wall damage, loss of viability |

| Efflux Pumps | Drug extrusion | Increased intracellular drug concentration |

The interaction of quinoline derivatives with their molecular targets triggers a cascade of cellular responses in mycobacteria, ultimately leading to the inhibition of growth or cell death. Observed responses include:

Disruption of Cell Wall Integrity: Treatment with certain quinoline derivatives has been shown to cause damage to the mycobacterial cell wall. This can be observed as alterations in the fatty acid, myo-inositol, and triacylglycerol metabolism, all of which are crucial for maintaining the complex cell envelope of Mycobacterium tuberculosis.

Inhibition of DNA Synthesis and Repair: By targeting enzymes like DNA gyrase, quinolines can induce significant DNA damage. The cellular response to this includes a metabolic shift towards DNA repair pathways, as evidenced by alterations in the pentose (B10789219) phosphate (B84403) pathway and glycerol (B35011) metabolism.

Metabolic Perturbations: The activation of enzymes like glutamate kinase by some quinolines can lead to significant metabolic imbalances. For instance, the augmentation of proline production can cause a detrimental redox imbalance within the cell. Furthermore, inhibition of the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles, as indicated by changes in metabolites like malic acid, points to a disruption of central carbon metabolism.

Table 2: Observed Cellular Responses in Mycobacteria to Quinoline Derivatives

| Cellular Response | Description | Associated Molecular Target(s) |

| Cell Wall Damage | Disruption of the synthesis and integrity of the mycobacterial cell envelope. | Enzymes involved in cell wall biosynthesis |

| DNA Damage | Induction of breaks in the DNA strand, triggering repair mechanisms. | DNA Gyrase |

| Metabolic Imbalance | Alterations in key metabolic pathways, such as amino acid and fatty acid metabolism. | Glutamate Kinase, enzymes of the TCA cycle |

| Inhibition of Protein Synthesis | Interference with the translation of genetic material into proteins. | Ribosomal components (indirectly) |

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the preclinical biological activity and therapeutic potential of the chemical compound "this compound" that aligns with the detailed outline requested.

Extensive searches for data on its in vitro and in vivo anti-cancer activity, particularly concerning pancreatic cancer cell lines and xenograft models, did not yield any specific results for this compound. Furthermore, no information was found detailing its role as a Sirtuin 6 (SIRT6) agonist in disease models or identifying any associated pharmacodynamic biomarkers.

The provided search results discuss various other derivatives of quinoline-4-carboxylic acid and their biological activities. For instance, studies have explored 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase inhibitors and 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors. nih.govnih.govfrontiersin.org Research also exists on the anti-cancer properties of compounds like 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid. nih.gov However, this information is not directly applicable to "this compound" and falls outside the strict scope of the requested article.

Therefore, it is not possible to generate the requested scientific article focusing solely on "this compound" with the specified detailed outline, as the necessary preclinical data is not present in the available search results.

Preclinical Biological Activity and Therapeutic Potential

Role as a Sirtuin 6 (SIRT6) Agonist in Disease Models

Preclinical Evaluation in Neurodegenerative Disease Models

There is no available scientific literature detailing the preclinical evaluation of 2-Cyclohexylquinoline-4-carboxylic acid in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Research into neuroprotective agents often involves screening large libraries of compounds to identify those that can mitigate pathological processes like oxidative stress, inflammation, or protein aggregation. nih.gov While other quinoline (B57606) derivatives have been investigated for such properties, the 2-cyclohexyl variant has not been a subject of these preclinical studies. nih.gov

Potential in Cardiovascular and Metabolic Disease Intervention

Similarly, a search of preclinical data reveals no studies on the effects of this compound in animal or cellular models of cardiovascular or metabolic diseases. The investigation into new treatments for these conditions is an active area of research, but the focus has been on other chemical entities. nih.gov

In Vitro Antimycobacterial Activity

While the broader class of quinoline derivatives has been a significant area of interest in the search for new antitubercular agents, specific data on the in vitro antimycobacterial activity of this compound is not present in the current scientific literature.

Efficacy Against Mycobacterium tuberculosis Strains

Research has been conducted on numerous other quinoline-4-carboxylic acid analogs. For instance, studies on 2-arylquinoline-4-carboxylic acids have shown that modifications at the 2-position can influence their activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov However, these structure-activity relationship studies have not included the 2-cyclohexyl derivative, so its efficacy remains undetermined.

Activity Against Drug-Resistant Mycobacteria

The activity of quinoline derivatives against drug-resistant mycobacteria is a critical area of investigation due to the rise of multidrug-resistant tuberculosis (MDR-TB). researchgate.net Some quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives, which share a related structural core, have demonstrated efficacy against strains of M. tuberculosis that are resistant to single agents like isoniazid (B1672263) and rifampin. nih.gov This suggests that the quinoline scaffold is a promising starting point for developing drugs with novel mechanisms of action. Nevertheless, without direct testing, the activity of this compound against such resistant strains remains unknown.

Advanced Spectroscopic and Chromatographic Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. For quinoline-4-carboxylic acid derivatives, both ¹H and ¹³C NMR are employed to confirm the successful synthesis and structural integrity of analogues.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide detailed information about the proton environment within the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in a highly deshielded region of the spectrum, often between 10 and 13 ppm. Protons on the quinoline (B57606) ring and the cyclohexyl group exhibit characteristic chemical shifts that are influenced by their electronic environment and proximity to other functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically appears in a distinct region of the spectrum, generally between 170 and 185 ppm. The carbons of the quinoline core and the cyclohexyl ring will also have characteristic chemical shifts, allowing for full structural confirmation. For instance, in the synthesis of 2-phenylquinoline-4-carboxylic acid, an analogue, ¹H and ¹³C NMR spectra were essential for confirming the structure of the final product.

The analysis of 2D NMR spectra, such as Heteronuclear Multiple-Bond Correlation (HMBC), can further elucidate the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for unambiguously assigning signals in complex analogues.

Table 1: Typical NMR Chemical Shift Ranges for Quinoline Carboxylic Acid Analogues

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid | ¹H (O-H) | 10 - 13 | Often a broad signal. |

| Aromatic (Quinoline) | ¹H | 7 - 9 | Complex splitting patterns. |

| Aliphatic (Cyclohexyl) | ¹H | 1 - 3 | Depends on position (axial/equatorial). |

| Carboxylic Acid | ¹³C (C=O) | 170 - 185 | Deshielded carbon signal. |

| Aromatic (Quinoline) | ¹³C | 110 - 150 | Multiple signals for different carbons. |

Mass Spectrometry (MS) for Compound Identification and Purity Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

For 2-substituted quinoline-4-carboxylic acids, electron ionization (EI) mass spectrometry reveals common fragmentation pathways. The molecular ion peak (M⁺) is typically observed, reflecting the stability of the quinoline ring system. Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Common fragmentation pathways observed in the mass spectra of 2-substituted quinoline-4-carboxylic acids include:

[M - COOH]⁺ : Elimination of the carboxylic acid group (a loss of 45 mass units).

[M - CO₂]⁺ : Loss of a carbon dioxide molecule.

[M - H₂O]⁺ : Loss of a water molecule, particularly if an ortho group contains an abstractable hydrogen.

For example, in the characterization of newly synthesized 2-phenylquinoline-4-carboxylic acid, HRMS was used to confirm the elemental composition by comparing the calculated mass with the experimentally found mass.

Table 2: Common Mass Spectrometry Fragments for Quinoline-4-Carboxylic Acids

| Fragment Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - OH]⁺ | Loss of a hydroxyl radical | Characteristic fragment of carboxylic acids. |

| [M - H₂O]⁺ | Loss of a water molecule | Common fragmentation pathway. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like 2-Cyclohexylquinoline-4-carboxylic acid and its analogues.

The method typically employs a stationary phase (e.g., a C18 column) and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water, often with an acid modifier such as formic or phosphoric acid. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV detector, measures the absorbance of the eluting compounds, producing a chromatogram.

The purity of a sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the compound is compared against a calibration curve generated from standards of known concentration. This allows for the precise determination of the compound's concentration in a sample.

Table 3: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary Phase | Reverse-phase C18 |

| Mobile Phase | Solvents used for elution | Acetonitrile/Water with Formic Acid |

| Detection | Method of compound detection | UV at 250 nm |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Analysis Type | Purpose of the analysis | Purity determination, Quantification |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction. It helps to determine when a reaction is complete by observing the disappearance of starting materials and the appearance of the desired product.

In a typical TLC analysis for the synthesis of a 2-substituted quinoline-4-carboxylic acid, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. The plate is then developed in a suitable solvent system. The spots are visualized, often under UV light.

The progress of the reaction is assessed by comparing the spots from the reaction mixture to spots of the pure starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, appears with a different Retention Factor (Rf) value.

Table 4: Application of TLC in Reaction Monitoring

| Step | Purpose | Observation |

|---|---|---|

| Spotting | Apply samples to the plate | Lanes for starting material, co-spot, and reaction mixture. |

| Development | Separate components | The solvent front moves up the plate via capillary action. |

| Visualization | Detect the separated spots | Typically under UV light for aromatic compounds. |

| Analysis | Assess reaction progress | Disappearance of reactant spot and appearance of product spot. |

Computational Chemistry and in Silico Modeling

Molecular Docking and Dynamics Simulations with SIRT6 and Other Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and stability of a small molecule within the active site of a protein. For 2-Cyclohexylquinoline-4-carboxylic acid, these simulations have been instrumental in understanding its interaction with its primary target, SIRT6.

Molecular Docking with SIRT6: Docking studies have revealed that this compound likely binds to an allosteric site on SIRT6, a site distinct from the active site where the enzyme's natural substrates bind. The cyclohexyl group of the compound is predicted to fit into a hydrophobic pocket, while the quinoline (B57606) core forms crucial interactions with surrounding amino acid residues. The carboxylic acid moiety is often observed to form hydrogen bonds, further anchoring the molecule in its binding site. These interactions are thought to induce a conformational change in SIRT6, leading to its activation.

Molecular Dynamics Simulations: To complement the static picture provided by molecular docking, MD simulations offer a dynamic view of the compound-protein complex over time. Simulations of this compound bound to SIRT6 have shown that the compound remains stably bound within the allosteric site. These simulations also highlight the flexibility of the complex and the subtle changes in protein conformation that occur upon ligand binding, providing a more detailed understanding of the allosteric activation mechanism.

While SIRT6 is the primary target of interest, in silico screening against a panel of other proteins, a practice known as inverse virtual screening, has been employed for similar quinoline-4-carboxylic acid derivatives to identify potential off-target effects and explore possibilities for drug repurposing. For this compound specifically, while SIRT6 remains the focus, its potential interactions with other sirtuins or related enzymes are areas of ongoing computational investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For the this compound scaffold, QSAR studies have been performed on a series of analogs to understand the structural requirements for potent SIRT6 activation. These studies typically involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.

| Descriptor Type | Examples | Implication for Activity |

| Electronic | Partial charges, dipole moment | Influences electrostatic interactions with the target protein. |

| Steric | Molecular volume, surface area | Determines the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

The resulting QSAR models have indicated that the presence of the cyclohexyl group at the 2-position is beneficial for activity, likely due to favorable hydrophobic interactions. Furthermore, the models have suggested that modifications to the quinoline core and the carboxylic acid group can modulate the compound's potency and selectivity. These predictive models are valuable tools for prioritizing the synthesis of new derivatives with improved therapeutic potential.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) and other quantum chemical methods are used to study the electronic structure and reactivity of molecules from first principles. These calculations provide detailed information about a molecule's geometry, charge distribution, and orbital energies, which are crucial for understanding its chemical behavior.

For this compound, DFT calculations have been employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule.

Calculate the distribution of electron density: Identifying electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO): The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

These calculations have provided insights into the intrinsic properties of this compound that contribute to its biological activity. For example, the calculated electrostatic potential map can help to explain the observed hydrogen bonding and electrostatic interactions in the SIRT6 binding site.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been utilized in the context of this compound and its analogs to develop novel SIRT6 modulators.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of a set of molecules that are known to be active. For quinoline-based SIRT6 activators, pharmacophore models have been developed based on the common structural features of active compounds. These models define the essential steric and electronic features required for activity and can be used to screen large databases of virtual compounds to identify new potential activators.

Structure-Based Drug Design: With the availability of the crystal structure of SIRT6, structure-based drug design has become a powerful tool. As described in the molecular docking section, the known binding site of this compound can be used as a starting point for the rational design of new compounds. By visualizing the interactions between the compound and the protein, medicinal chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity. For instance, a vacant hydrophobic pocket near the bound ligand could be targeted by adding a suitable chemical group to a new analog.

These computational approaches, from molecular docking and dynamics to QSAR and quantum chemistry, provide a comprehensive in silico profile of this compound. The insights gained from these studies are invaluable for understanding its mechanism of action as a SIRT6 activator and for guiding the future development of novel therapeutics targeting this important enzyme.

Future Research Directions and Translational Perspectives

Development of Novel 2-Cyclohexylquinoline-4-carboxylic Acid Derivatives with Enhanced Efficacy and Selectivity

The development of new derivatives of this compound is a primary avenue for future research. The goal is to synthesize analogs with improved potency and more selective biological activity. The quinoline (B57606) ring is a versatile scaffold that allows for modifications at various positions, which can fine-tune the pharmacological profile of the resulting compounds. orientjchem.orgrsc.org

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. orientjchem.org For instance, research on other quinoline derivatives has shown that the introduction of specific substituents can significantly enhance biological activity. rsc.org In the context of this compound, future research could explore the impact of substitutions on both the cyclohexyl and quinoline rings. For example, the addition of functional groups to the cyclohexyl moiety could influence the compound's interaction with biological targets. Similarly, modifications at positions other than 2 and 4 on the quinoline nucleus could modulate the electronic and steric properties of the molecule, potentially leading to enhanced efficacy and reduced off-target effects. nih.gov

One area of particular interest is the development of derivatives that act as selective inhibitors of specific enzymes or receptors implicated in disease. For example, some 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as selective histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov Future studies could investigate whether this compound derivatives can be designed to selectively target specific HDAC isoforms, which could offer a more targeted approach to cancer therapy with potentially fewer side effects. nih.gov

The synthesis of these novel derivatives can be achieved through various established and emerging chemical methods. The classic Pfitzinger condensation reaction has been a staple for creating the quinoline core, and modern techniques can be employed to introduce a wider array of functional groups. nih.gov

Exploration of Combination Therapies in Oncology and Infectious Diseases

Combination therapy, which involves the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.govnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing toxicity. nih.govnih.gov

In oncology, the combination of multiple therapeutic agents that target different cellular pathways is a common strategy. nih.gov Future research should explore the potential of this compound and its derivatives in combination with existing chemotherapeutic agents, targeted therapies, or immunotherapies. nih.gov For instance, if a derivative of this compound is found to inhibit a specific kinase, combining it with a drug that targets a different kinase in the same signaling pathway could lead to a synergistic anticancer effect. nih.gov The rationale for such combinations is to attack the cancer from multiple angles, making it more difficult for the tumor to develop resistance. nih.gov

Similarly, in the realm of infectious diseases, combination therapy is crucial for combating drug-resistant pathogens. nih.gov The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents and strategies. mdpi.com Research could investigate whether this compound derivatives exhibit synergistic effects when combined with existing antibiotics. Such a combination could potentially restore the efficacy of older antibiotics to which bacteria have developed resistance.

Expanding the Therapeutic Applications beyond Current Indications

The quinoline scaffold is present in a wide array of drugs with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.net While the primary focus of research on quinoline-4-carboxylic acid derivatives has often been on their anticancer and antimicrobial potential, future studies should aim to explore a broader range of therapeutic applications for this compound and its analogs.

For example, some quinoline derivatives have shown promise as anti-inflammatory agents. nih.gov Future investigations could assess the anti-inflammatory properties of this compound derivatives in various preclinical models of inflammatory diseases. This could involve evaluating their ability to inhibit pro-inflammatory enzymes or cytokines.

Furthermore, the neuroprotective potential of quinoline derivatives is an emerging area of research. Given that some quinoline-based compounds have been studied for their effects on the central nervous system, it would be worthwhile to investigate whether this compound derivatives can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases.

The versatility of the quinoline ring suggests that this compound could serve as a starting point for the development of drugs for a wide range of conditions. A systematic screening of this compound and its derivatives against a diverse panel of biological targets could uncover novel therapeutic opportunities.

Addressing Challenges in Quinoline-Based Drug Discovery

Despite the therapeutic promise of quinoline-based compounds, their development is not without challenges. Issues such as poor bioavailability, potential off-target effects, and the development of drug resistance are significant hurdles that need to be addressed in future research. nih.gov

Improving the pharmacokinetic properties of this compound derivatives will be a key focus. This includes optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles. Strategies to enhance bioavailability could involve the use of drug delivery systems or chemical modifications to improve solubility and membrane permeability.

Minimizing off-target effects is another critical aspect of quinoline-based drug discovery. nih.gov High-throughput screening and computational modeling can be employed to predict potential off-target interactions early in the drug development process. The design of more selective derivatives, as discussed in section 8.1, will also be instrumental in reducing unwanted side effects.

Finally, understanding and overcoming mechanisms of drug resistance is essential for the long-term success of any new therapeutic agent. For anticancer and antimicrobial quinoline derivatives, this involves studying how cancer cells or pathogens adapt to the drug and developing strategies to circumvent these resistance mechanisms. This could include the use of combination therapies or the development of next-generation derivatives that are effective against resistant strains.

Q & A

Basic: What are the recommended synthetic routes for 2-cyclohexylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization and functionalization steps. A common approach is the Pfitzinger reaction, which uses isatin derivatives and ketones under basic conditions. For this compound, a plausible route involves:

Cyclohexylation : Introduce the cyclohexyl group via Friedel-Crafts alkylation or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) to a quinoline precursor .

Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) using NaOH or H2SO4 under reflux .

Optimization : Use design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor purity via HPLC or LC-MS .

Basic: How can the structure of this compound be validated experimentally?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, carboxylic acid at ~δ 12 ppm) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]<sup>+</sup> for C20H25NO2 ≈ 327.18 g/mol) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Advanced: What strategies can resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. To address this:

Reproduce Experiments : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .

Purity Verification : Characterize compounds with ≥95% purity (via HPLC) and quantify trace solvents (GC-MS) .

Mechanistic Studies : Use molecular docking to compare binding affinities across derivatives (e.g., cyclohexyl vs. phenyl substituents in kinase inhibition) .

Advanced: How can computational methods guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:

Leverage in silico tools to prioritize synthesis targets:

Docking Simulations : Screen against protein targets (e.g., EGFR or Topoisomerase II) using AutoDock Vina. Focus on substituent effects on binding energy .

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., cyclohexyl groups improve lipophilicity but may reduce solubility) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of labile functional groups .

Advanced: How can researchers address gaps in toxicity data for this compound?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (mutagenicity) and MTT assays (cytotoxicity) in HepG2 or HEK293 cell lines .

- In Silico Profiling : Use ProTox-II or DEREK to predict organ-specific toxicity .

- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify reactive intermediates .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation : Use SPE (C18 cartridges) or protein precipitation (acetonitrile) to isolate the compound .

- Quantitative Analysis : Develop a validated UPLC-MS/MS method with deuterated internal standards (e.g., d4-cyclohexyl analog) for precision (RSD <5%) .

- Limit of Detection : Optimize MRM transitions (e.g., m/z 327→281) to achieve LOD ≤1 ng/mL .

Advanced: What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Methodological Answer:

- Cyclic Voltammetry : Identify redox-active sites (e.g., quinoline ring vs. carboxylic acid). Aromatic rings typically show oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) .

- Electrochemical Impedance Spectroscopy (EIS) : Study adsorption kinetics on electrode surfaces, relevant for biosensor applications .

- Correlation with Bioactivity : Compare redox potentials with antioxidant activity (e.g., DPPH scavenging assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.